5-phenylthiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a thiophene ring substituted with a phenyl group and a sulfonamide functional group, contributing to its potential pharmacological properties. The sulfonamide group is particularly significant due to its role in various biological mechanisms, including antibacterial and antifungal activities.
5-phenylthiophene-2-sulfonamide can be synthesized through various chemical methods, including palladium-catalyzed coupling reactions and other synthetic pathways involving thiophene derivatives. Research has indicated its potential as a therapeutic agent against resistant strains of pathogens, highlighting its relevance in drug design and development.
This compound falls under the broader category of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine. It also belongs to the thiophene derivatives class, recognized for their aromatic properties and utility in organic synthesis.
The synthesis of 5-phenylthiophene-2-sulfonamide typically involves several key steps:
For example, one synthesis method reported involves dissolving 5-bromothiophene-2-sulfonamide in dimethylformamide (DMF) and reacting it with alkyl bromides in the presence of lithium hydride as a base. The reaction is monitored using thin-layer chromatography (TLC) until completion, followed by precipitation and recrystallization to purify the product .
The molecular structure of 5-phenylthiophene-2-sulfonamide can be described as follows:
The molecular formula for 5-phenylthiophene-2-sulfonamide is , with a molecular weight of approximately 239.29 g/mol. Structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm its configuration and conformation.
5-phenylthiophene-2-sulfonamide can undergo various chemical reactions due to its functional groups:
For instance, reactions involving 5-phenylthiophene-2-sulfonamide have been explored for their antibacterial activities against resistant strains of bacteria, where modifications to its structure can enhance efficacy .
The mechanism of action for compounds like 5-phenylthiophene-2-sulfonamide often involves interaction with specific biological targets:
Preliminary studies suggest that compounds derived from 5-phenylthiophene-2-sulfonamide exhibit significant antifungal activity against both susceptible and drug-resistant strains, indicating a promising therapeutic potential .
5-phenylthiophene-2-sulfonamide is typically characterized by:
The compound exhibits:
Relevant data from spectroscopic analyses (e.g., infrared spectroscopy) indicate characteristic absorption bands corresponding to functional groups present in the molecule .
5-phenylthiophene-2-sulfonamide has several scientific applications:
Research continues to explore its efficacy and safety profiles, aiming to optimize its use in clinical settings against resistant infections .
5-Phenylthiophene-2-sulfonamide represents a structurally specialized subclass of organosulfur compounds featuring a thiophene ring linked to a benzenesulfonamide moiety. Its core structure consists of a five-membered thiophene heterocycle sulfonylated at the 2-position and functionalized with a phenyl group at the 5-position (molecular formula: C₁₀H₉NO₂S₂; CID: 13425726) . This configuration embodies a strategic bioisosteric design, where the thiophene ring serves as an isosteric replacement for benzene, enhancing electronic properties and metabolic stability. The compound’s distinctive architecture enables unique interactions with biological targets, particularly metalloenzymes like carbonic anhydrases (CAs), positioning it as a versatile scaffold in medicinal chemistry [6] [8]. Unlike early sulfonamides, its hybrid nature leverages synergistic physicochemical attributes: the sulfonamide group (–SO₂NH₂) provides zinc-binding capacity in enzyme active sites, while the phenylthiophene unit augments lipophilicity and membrane permeability [4] [6].
The compound’s three-dimensional conformation significantly influences its biological activity. Density Functional Theory (DFT) studies reveal a near-planar arrangement between the thiophene and phenyl rings (dihedral angle: 5–15°), facilitating π-stacking interactions with aromatic residues in target proteins [6]. The sulfonamide group adopts a tetrahedral geometry, with S–O bond lengths averaging 1.45 Å and S–N bonds at 1.62 Å, consistent with resonance stabilization [6]. Key physicochemical properties include:
Table 1: Structural and Spectroscopic Descriptors of 5-Phenylthiophene-2-Sulfonamide
| Property | Value/Characterization | Method | |
|---|---|---|---|
| Molecular formula | C₁₀H₉NO₂S₂ | High-resolution MS | |
| SMILES | C1=CC=C(C=C1)C2=CC=C(S2)S(=O)(=O)N | Canonical representation | |
| InChIKey | IEJNXNHIEXRYBY-UHFFFAOYSA-N | Standard identifier | |
| UV-Vis λₘₐₓ (MeOH) | 265 nm, 310 nm (π→π* transitions) | Spectroscopy | |
| FT-IR peaks (cm⁻¹) | 3471 (–NH₂ asym), 1335 (S=O sym), 1148 (S=O asym) | Attenuated Total Reflectance | |
| Predicted CCS (Ų) | 150.7 ([M+H]⁺) | Ion mobility spectrometry |
Sulfonamide drug development originated with Gerhard Domagk’s 1932 discovery of Prontosil Rubrum (an azo-dye sulfonamide prodrug), which demonstrated efficacy against streptococcal infections and marked the dawn of antibacterial chemotherapy [2] [4]. Early derivatives like sulfanilamide (1937) established the essential pharmacophore: an aromatic sulfonamide group para-substituted with an aniline moiety [1]. By the 1950s, structural diversification accelerated:
The integration of heterocyclic systems began in the 1980s with thiadiazole-based CA inhibitors (e.g., methazolamide). Thiophene sulfonamides gained prominence in the 2000s as bioisosteres of benzene sulfonamides, offering improved metabolic stability and target selectivity. 5-Phenylthiophene-2-sulfonamide exemplifies this evolution, with recent applications spanning CA IX/XII inhibition for oncology and antimicrobial hybrid agents [6] [8].
Table 2: Evolution of Key Sulfonamide-Based Therapeutics
| Era | Compound Class | Representative Drug | Therapeutic Application | Impact | |
|---|---|---|---|---|---|
| 1930s | Azo-sulfonamides | Prontosil® | Antibacterial | First synthetic antimicrobial; Nobel Prize (1939) | |
| 1950s | Diuretic CA inhibitors | Acetazolamide | Glaucoma, epilepsy | Validated CA as druggable target | |
| 1960s | Sulfonylureas | Tolbutamide | Type 2 diabetes | Oral hypoglycemic agents introduced | |
| 1980s | Thiadiazole sulfonamides | Methazolamide | Diuretic/antiglaucoma | Enhanced CA isoform selectivity | |
| 2000s | Heterocyclic hybrids | 5-Phenylthiophene-2-sulfonamide | Anticancer/antimicrobial scaffolds | Improved pharmacokinetics and target engagement | [1] [4] [6] |
Thiophene-sulfonamide hybrids exhibit multifaceted bioactivity through selective interactions with metalloenzymes and microbial targets:
Biological Activities and Mechanisms
Structure-Activity Relationship (SAR) Insights
Table 3: Therapeutic Applications of 5-Phenylthiophene-2-Sulfonamide Hybrids
| Therapeutic Area | Target Enzyme | Activity Profile | Lead Hybrid Structure |
|---|---|---|---|
| Oncology | Carbonic anhydrase IX | IC₅₀: 10–25 nM; MDA-MB-231 growth inhibition (82% at 5 µM) | Aryl thiazolone-benzenesulfonamide [8] |
| Antimicrobials | Dihydrofolate reductase | MIC: 11–19 µg/mL (S. aureus); biofilm disruption (79%) | Thienopyrimidine-sulfonamide [5] |
| Anticonvulsants | Carbonic anhydrase VII | Kᵢ: 35 nM; seizure reduction in murine models | Zonisamide analogs [6] |
Emerging Directions
CAS No.: 52946-22-2
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3